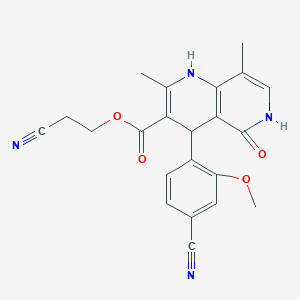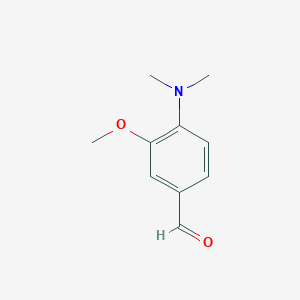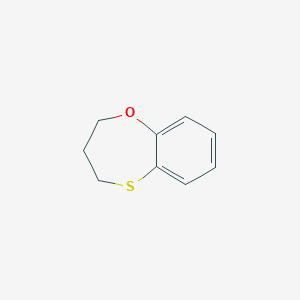
1-(phenylsulfonyl)-1H-Indole-4-carboxaldehyde
Descripción general
Descripción
1-(phenylsulfonyl)-1H-Indole-4-carboxaldehyde is a compound that belongs to the class of indole derivatives Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals
Métodos De Preparación
The synthesis of 1-(phenylsulfonyl)-1H-Indole-4-carboxaldehyde typically involves several steps:
Starting Material: The synthesis often begins with indole or its derivatives.
Sulfonylation: The indole is sulfonylated using reagents such as phenylsulfonyl chloride in the presence of a base like pyridine or triethylamine.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and automated systems to scale up the process efficiently.
Análisis De Reacciones Químicas
1-(phenylsulfonyl)-1H-Indole-4-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include Lewis acids, bases, and various solvents like dichloromethane, ethanol, and tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(phenylsulfonyl)-1H-Indole-4-carboxaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and catalysts for various industrial processes
Mecanismo De Acción
The mechanism of action of 1-(phenylsulfonyl)-1H-Indole-4-carboxaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as cell signaling or metabolism.
Comparación Con Compuestos Similares
1-(phenylsulfonyl)-1H-Indole-4-carboxaldehyde can be compared with other similar compounds, such as:
1-(Phenylsulfonyl)-1H-pyrrole: This compound has a similar sulfonyl group but a different heterocyclic ring, leading to different reactivity and applications.
1-(Phenylsulfonyl)-1H-indole:
The uniqueness of this compound lies in its combination of the phenylsulfonyl and aldehyde groups, which provide a versatile platform for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C15H11NO3S |
|---|---|
Peso molecular |
285.3 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)indole-4-carbaldehyde |
InChI |
InChI=1S/C15H11NO3S/c17-11-12-5-4-8-15-14(12)9-10-16(15)20(18,19)13-6-2-1-3-7-13/h1-11H |
Clave InChI |
RGHYYVXXCUUNLA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CC=C32)C=O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



propanedinitrile](/img/structure/B8452436.png)



![Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B8452455.png)






